2,3,3-Trimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380771 | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19910-29-3 | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3,3 Trimethylbutanoic Acid and Its Derivatives
Established Synthetic Routes to 2,3,3-Trimethylbutanoic Acid
The primary methods for synthesizing this compound involve the formation of its characteristic carbon skeleton through carefully controlled reactions.
A common strategy for synthesizing branched carboxylic acids involves the alkylation of enolates derived from esters or the acid itself. In the context of this compound, derivatives of isobutyric acid (2-methylpropanoic acid) serve as key starting materials. wikipedia.org
The synthesis can be initiated by the deprotonation of an isobutyric acid derivative, such as an ester, to form a stable enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide. This process introduces a methyl group at the α-carbon. To complete the synthesis of this compound, a subsequent alkylation step is required to introduce the tert-butyl group, or a related strategy involving a different set of synthons is employed.
It is important to note that direct multiple alkylations can be challenging to control and may lead to a mixture of products. A related approach involves the nucleophilic substitution of α-halo-isobutyric acid derivatives. For instance, the displacement of a bromide ion from α-bromo-isobutyric acid by a suitable nucleophile can be a viable route.
The success of alkylation reactions hinges on the careful control of reaction conditions. Key parameters include the choice of base, solvent, temperature, and the nature of the alkylating agent.
| Parameter | Condition | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., LDA, NaH) | To ensure complete and irreversible deprotonation to form the enolate, minimizing self-condensation side reactions. |
| Solvent | Aprotic, polar solvents (e.g., THF, ether) | To solvate the metal cation of the base and the enolate without interfering with the reaction. quora.com |
| Temperature | Low temperatures (e.g., -78 °C) | To control the reaction rate, enhance selectivity, and prevent unwanted side reactions. |
| Alkylating Agent | Reactive electrophiles (e.g., methyl iodide) | To ensure efficient alkylation of the enolate. |
Optimization of these parameters is crucial for maximizing the yield and purity of the desired product. Continuous-flow systems, such as microreactors, have emerged as a modern approach to enhance control over exothermic alkylation processes, potentially improving yields to 80-85% and reducing side reactions.
A significant limitation of alkylation reactions is the potential for competitive side reactions. One major pathway is elimination, particularly when using sterically hindered bases or substrates prone to forming stable alkenes. For example, at elevated temperatures, dehydration can occur, leading to the formation of byproducts like 3,3-dimethyl-1-butene (B1661986).
Over-alkylation is another common issue, where the product of the first alkylation undergoes further reaction to yield di- or tri-alkylated products. This can be mitigated by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction time.
Grignard reactions offer a versatile method for the synthesis of carboxylic acids. For this compound, a relevant Grignard reagent can be prepared and subsequently carboxylated. The general principle involves reacting an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. quora.comvulcanchem.com
The synthesis of this compound via a Grignard reaction would likely involve the preparation of a Grignard reagent with the corresponding carbon skeleton, such as 1-chloro-2,2-dimethylpropane, which is then reacted with a carbonyl compound and subsequently oxidized. Alternatively, the carboxylation of the appropriate Grignard reagent followed by acidification is a direct approach. vulcanchem.com The oxidation of a corresponding alcohol, which can be synthesized via a Grignard reaction, is also a viable route.
The acid-catalyzed carbonylation of branched alkenes, a type of Koch reaction, provides a direct route to sterically hindered carboxylic acids. wikipedia.org This method involves the reaction of an alkene with carbon monoxide in the presence of a strong acid catalyst.
For the synthesis of this compound, an appropriate branched alkene, such as 3,3-dimethyl-1-butene, can be subjected to carbonylation. The reaction proceeds through the following general steps:
Protonation of the alkene by a strong acid (e.g., BF₃·2H₂O) to form a carbocation.
Carbon monoxide insertion into the carbocation to form an acylium ion.
Hydrolysis of the acylium ion upon quenching with water to yield the final carboxylic acid. google.com
This method can be highly efficient, with reported yields in the range of 70-80%. However, the product distribution can be influenced by the structure of the starting alkene and the reaction conditions. For instance, the carbonylation of 3-methyl-2-pentene with CO in the presence of BF₃·2H₂O primarily yields 2-ethyl-2-methylbutanoic acid, with only trace amounts of 2,2,3-trimethylbutanoic acid as a byproduct. google.com
| Starting Alkene | Major Carboxylic Acid Product |
| 3-methyl-1-pentene (B165626) | This compound |
| 3-methyl-2-pentene | 2-ethyl-2-methylbutanoic acid google.com |
Acid-Catalyzed Carbonylation of Branched Alkenes
Mechanistic Insights into Olefin Activation and CO Insertion
The synthesis of derivatives of this compound can be achieved through the acid-catalyzed carbonylation of branched olefins. A key example is the reaction of 3-methyl-2-pentene with carbon monoxide (CO) in the presence of a catalyst like boron trifluoride dihydrate (BF₃·2H₂O). The reaction mechanism proceeds through several key steps:
Olefin Activation: The process is initiated by the protonation of the olefin by the acid catalyst. For instance, 3-methyl-1-pentene reacts with BF₃·2H₂O to generate a carbocation.
CO Insertion: The resulting carbocation is then attacked by carbon monoxide, leading to the formation of an acylium intermediate.
Hydrolysis: The reaction is completed by quenching with water, which hydrolyzes the acylium ion to yield the final carboxylic acid product.
This pathway highlights the critical role of the acid catalyst in activating the olefin for subsequent carbonylation.
Product Distribution Analysis in Carbonylation Reactions
The carbonylation of branched olefins often leads to a mixture of isomeric acid products. The distribution of these products is highly dependent on the starting olefin and the reaction conditions. For instance, the carbonylation of a 3-methyl-2-pentene concentrate can yield several C7 acid isomers.
In a specific example, the carbonylation of a 3-methyl-2-pentene concentrate resulted in the following distribution of C7 acid isomers by weight percent:
| Product | Selectivity (%) |
| 2-ethyl-2-methylbutanoic acid | 95.91 |
| 2,2-dimethylpentanoic acid | 4.00 |
| 2,2,3-trimethylbutanoic acid | 0.09 |
This data demonstrates that while 2-ethyl-2-methylbutanoic acid is the major product, this compound is formed as a minor byproduct under these conditions. google.comgoogleapis.com The formation of multiple products necessitates purification steps, such as superfractionation, to isolate the desired acid isomer. google.com
Industrial Process Parameters and Scalability Considerations
For industrial-scale production, the carbonylation of branched olefins is typically carried out in a high-pressure reactor, such as an autoclave. google.comgoogleapis.com Key process parameters that are controlled to optimize the yield and selectivity of the desired carboxylic acid include:
| Parameter | Value |
| Catalyst | BF₃·2H₂O |
| CO Pressure | 1,500 psig (1.03 × 10⁷ N/m²) |
| Temperature | 52°C |
| Reaction Time | 5 hours |
The reaction is generally conducted in a closed reactor system. google.com After the reaction, the catalyst is removed by washing with water. google.comgoogleapis.com The scalability of this process is influenced by factors such as the efficient removal of the heat of reaction and the separation of the desired product from byproducts and unreacted olefins. googleapis.com
Catalytic Hydrogenation of 2,3,3-Trimethylbutyronitrile
An alternative route to this compound involves the catalytic hydrogenation of the corresponding nitrile, 2,3,3-trimethylbutyronitrile. This method proceeds in two main stages: the reduction of the nitrile to an amine, followed by hydrolysis to the carboxylic acid.
Commonly used catalysts for the hydrogenation step include Raney nickel or palladium on carbon (Pd/C). The hydrogenation is typically carried out under a hydrogen atmosphere. Subsequent acidic hydrolysis of the intermediate amine yields this compound. This method is noted for its potential to produce high yields of the target compound.
Jones Oxidation of 2,3,3-Trimethyl-1-butanol
The oxidation of the primary alcohol, 2,3,3-trimethyl-1-butanol, presents another synthetic pathway to this compound. The Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a well-established method for oxidizing primary alcohols to carboxylic acids. alfa-chemistry.comorganic-chemistry.orgwikipedia.org
The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. organic-chemistry.org This intermediate then undergoes further reaction to yield the carboxylic acid. alfa-chemistry.comlibretexts.org The reaction is typically performed in acetone (B3395972) as a solvent. wikipedia.orglibretexts.org While effective, the use of chromium-based reagents has raised environmental and safety concerns due to the toxicity of chromium(VI) compounds. wikipedia.org
Carboxylation of Saturated Hydrocarbons with a Tertiary Hydrogen
A direct approach to synthesizing this compound involves the carboxylation of a saturated hydrocarbon containing a tertiary hydrogen atom, such as 2,3-dimethylbutane (B166060). This reaction can be achieved by reacting the alkane with a formiate in the presence of a strong acid catalyst like sulfuric acid. google.com For instance, the reaction of 2,3-dimethylbutane under these conditions has been shown to produce 2,2,3-trimethylbutanoic acid with a yield of 43.3%. google.com
Synthesis of Chiral this compound
The synthesis of enantiomerically pure forms of this compound often utilizes chiral auxiliaries or precursors. One documented method involves the use of a chiral imide. google.com For example, the asymmetric alkylation of a chiral imide sodium enolate can be used to introduce a methyl group in a stereoselective manner. google.com
A specific example is the preparation of (S)-2,3,3-trimethylbutanoic acid from (S)-4-benzyl-3-((S)-2,3,3-trimethylbutanoyl)oxazolidin-2-one. google.com This chiral intermediate is dissolved in a solvent like tetrahydrofuran, and subsequent chemical steps lead to the desired chiral carboxylic acid. google.com The absolute configuration of related chiral compounds has been established through chemical correlation, for instance, by relating it to (+)-2-hydroxy-2,3,3-trimethylbutanoic acid. lookchem.com
Asymmetric Synthesis Approaches
Synthesis of Deuterated Analogs (e.g., 2-Ethyl-2,3,3-trimethylbutyric Acid-d3)
The synthesis of deuterated analogs of this compound, such as 2-ethyl-2,3,3-trimethylbutyric acid-d3, is of significant interest for research applications. Deuterium (B1214612) labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, provides a powerful tool for tracing the metabolic fate of molecules in biological systems. The resulting isotopically labeled compound is chemically similar to the parent molecule but can be distinguished by its mass.
Strategic Deuteration Sites and Synthetic Accessibility
The selection of which hydrogen atoms to replace with deuterium is a critical aspect of synthesizing deuterated analogs. Strategic deuteration targets positions that are either synthetically accessible or have high proton lability. For a molecule like 2-ethyl-2,3,3-trimethylbutyric acid-d3, plausible sites for deuteration include:
α-position protons: The proton on the carbon adjacent to the carbonyl group can be exchanged under acidic or basic conditions.
Methyl/ethyl group protons: Deuterium can be introduced by using deuterated reagents during the alkylation or esterification steps of the synthesis.
The choice of deuteration site depends on the specific research question being addressed and the synthetic routes available for introducing the deuterium atoms.
Utility in Mechanistic and Metabolic Tracing Studies
Deuterated analogs like 2-ethyl-2,3,3-trimethylbutyric acid-d3 are invaluable tools in mechanistic and metabolic tracing studies. The key advantages of using these compounds include:
Kinetic Isotope Effect: The presence of deuterium can slow down metabolic degradation, allowing for better tracking of the compound's journey through metabolic pathways.
Traceability: The increased mass due to deuterium allows researchers to follow the molecule and its metabolites using techniques like mass spectrometry.
These labeled compounds are used as tracer molecules, where their incorporation into various metabolic pathways can be monitored. This provides insights into the molecular targets and pathways involved in different biological processes and is applied in fields such as metabolomics, clinical diagnostics, and imaging.
Flow Chemistry Approaches in this compound Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound. Continuous-flow systems can enhance control over exothermic processes like alkylation, which are often used in the synthesis of highly branched carboxylic acids.
| Parameter | Value |
| Yield | 80-85% |
| Residence Time | < 1 hour |
| Key Advantage | Enhanced control over exothermic reactions, reduced side products |
Enzymatic Synthesis and Biocatalytic Pathways for this compound
Enzymatic synthesis, or biocatalysis, presents a green and highly selective alternative to traditional chemical synthesis. For this compound, recent advances have explored the use of lipases for ester hydrolysis or ketone oxidation.
Specifically, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated promise in converting 2,3,3-trimethylbutyl acetate (B1210297) to the corresponding acid. This enzymatic reaction can be carried out under mild conditions, such as a pH of 7.0 and a temperature of 30°C. CAL-B is a well-studied enzyme known for its broad substrate specificity and high enantioselectivity, making it a valuable biocatalyst for asymmetric synthesis. nih.gov
| Enzyme | Substrate | Product | Reaction Conditions |
| Candida antarctica lipase B (CAL-B) | 2,3,3-trimethylbutyl acetate | This compound | pH 7.0, 30°C |
Purification and Purity Assessment Techniques for this compound
The purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, byproducts, and other impurities. Following purification, a suite of analytical techniques is employed to assess the purity and confirm the structural identity of the compound.
Standard purification strategies for carboxylic acids, such as this compound, typically involve methods like distillation, crystallization, and chromatography. A common initial workup involves diluting the crude product with water and performing a liquid-liquid extraction. google.com The organic phases can be combined and then extracted with a strong base, like sodium hydroxide, to form the water-soluble alkali salt of the carboxylic acid. google.com Subsequent acidification with a strong acid, such as hydrochloric acid, regenerates the carboxylic acid, which can then be further purified. google.com
Purification Methods
Distillation: Fractional distillation, particularly under reduced pressure (vacuum distillation), is a highly effective method for purifying this compound, which has a boiling point of 103–104 °C at 20 Torr. This technique is suitable for separating the acid from less volatile or non-volatile impurities and can yield a product with high purity, often exceeding 90-95%.
Crystallization: Recrystallization is another valuable purification technique. The process involves dissolving the crude acid in a suitable solvent and allowing it to cool, which causes the purified acid to crystallize while impurities remain in the solution. The choice of solvent is critical for effective separation. In some cases, crystallization can be induced to separate diastereomeric mixtures or resolve racemates. researchgate.net
Chromatography: Chromatographic methods are used for both purification and analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and preparative separation of this compound. sielc.com Reverse-phase (RP) HPLC methods are common, utilizing columns such as a Newcrom R1 or a C18 column. sielc.com A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier, like phosphoric acid, to ensure the carboxylic acid is in its protonated form. sielc.com For applications compatible with mass spectrometry, formic acid is used in place of phosphoric acid. sielc.com HPLC is scalable and can be used for isolating impurities. sielc.com
Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and its more volatile derivatives, such as its methyl ester. nih.gov When coupled with a flame ionization detector (FID), GC can provide quantitative purity analysis, often ensuring greater than 95% purity.
The following table summarizes the common purification techniques for this compound.
| Purification Technique | Principle | Application | Typical Purity |
| Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | Primary purification of the synthesized acid from non-volatile impurities. | >90% |
| Crystallization | Separation based on differences in solubility in a specific solvent. | Removal of impurities with different solubility profiles; separation of stereoisomers. researchgate.net | High |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Isolation of high-purity acid or its derivatives from complex mixtures. sielc.com | Very High (>99%) |
Purity Assessment
Once purified, the identity and purity of this compound are confirmed using various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for structural confirmation.
¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the trimethyl and methyl groups on the butanoic acid backbone.
Quantitative NMR (qNMR): qNMR can be used for the precise determination of purity against a certified reference standard.
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula (C₇H₁₄O₂).
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. nih.govmdpi.comsemanticscholar.org It is invaluable for separating and identifying the main compound, as well as any minor impurities present in the sample, by comparing their mass spectra and retention times with those of known standards. nasa.gov
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, a characteristic strong absorption band for the carbonyl (C=O) group of the carboxylic acid is expected around 1700 cm⁻¹.
The table below details the analytical techniques used for the purity assessment of this compound.
| Analytical Technique | Information Provided | Purpose |
| ¹H and ¹³C NMR | Detailed structural information, chemical environment of protons and carbons. | Structural confirmation and integrity. |
| Quantitative NMR (qNMR) | Precise measurement of concentration and purity against a standard. | Purity validation (>95%). |
| High-Resolution MS (HRMS) | Accurate molecular weight and elemental composition. | Molecular formula confirmation. |
| GC-MS | Separation, identification, and quantification of volatile components. | Impurity profiling and purity assessment. nih.gov |
| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, O-H). | Functional group validation. |
| HPLC | Quantification of the main component and separation of non-volatile impurities. | Purity analysis and impurity detection. sielc.com |
Reactivity and Reaction Mechanisms of 2,3,3 Trimethylbutanoic Acid
Comparative Reactivity with Less-Branched Carboxylic Acids
The reactivity of 2,3,3-trimethylbutanoic acid is significantly influenced by its highly branched structure, which sets it apart from less-branched isomers like valeric acid. This structural complexity introduces both steric and electronic effects that modulate its behavior in chemical reactions.
Influence of Steric Effects on Reaction Kinetics and Selectivity
The three methyl groups on the butanoic acid backbone of this compound create substantial steric hindrance around the carboxylic acid functional group. vulcanchem.com This steric bulk impedes the approach of reactants, thereby slowing down the kinetics of reactions such as esterification. researchgate.netgoogleapis.com For instance, in esterification reactions, the bulky alkyl groups near the carboxyl group hinder the access of alcohol molecules, making the process more difficult compared to linear carboxylic acids. researchgate.netgoogleapis.com This reduced reactivity due to steric hindrance is a key characteristic of highly branched carboxylic acids. vulcanchem.com
This steric hindrance also plays a role in the selectivity of certain reactions. While the branched structure can slow down desired transformations, it can also prevent unwanted side reactions, leading to higher selectivity in some cases.
Electronic Effects on Reactivity Profiles
The alkyl groups in this compound are electron-donating. britannica.com This electron-donating nature increases the electron density on the carboxyl group, which can influence its acidity. Generally, electron-donating groups decrease the acidity of carboxylic acids by destabilizing the resulting carboxylate anion. britannica.commsu.edulibretexts.org Consequently, this compound is a weaker acid compared to less-substituted carboxylic acids. The predicted pKa of this compound is around 4.83, which is higher than that of acetic acid, reflecting its reduced acidity.
Oxidative Decarboxylation Reactions of this compound
Oxidative decarboxylation is a significant reaction for carboxylic acids, and in the case of this compound, it has been studied using reagents like lead tetraacetate. This reaction involves the removal of the carboxyl group as carbon dioxide and the formation of new products. sci-hub.stwikipedia.orgjuniperpublishers.com
Lead Tetraacetate Mediated Decarboxylation
The reaction of this compound with lead tetraacetate results in oxidative decarboxylation, yielding a mixture of products. publish.csiro.aupublish.csiro.au The reaction is typically carried out in solvents like benzene (B151609) or acetic acid. publish.csiro.aupublish.csiro.au
When this compound is treated with lead tetraacetate in benzene or acetic acid, the primary product is 3,3-dimethylbut-2-yl acetate (B1210297). publish.csiro.aupublish.csiro.au Minor byproducts, including rearranged alkenes and acetates, can also be formed. The presence of a cupric salt catalyst, such as cupric acetate, can significantly alter the product distribution, favoring the formation of the unrearranged olefin, 3,3-dimethylbut-1-ene. publish.csiro.aupublish.csiro.au In some cases, at elevated temperatures, dehydration can lead to the formation of 3,3-dimethyl-1-butene (B1661986) as a byproduct.
Product Distribution in the Decarboxylation of this compound
| Reaction Conditions | Major Product | Minor Products | Reference |
|---|---|---|---|
| Pb(OAc)₄ in benzene/acetic acid | 3,3-dimethylbut-2-yl acetate | Rearranged alkenes and acetates | publish.csiro.aupublish.csiro.au |
| Pb(OAc)₄ with Cu²⁺ catalyst | 3,3-dimethylbut-1-ene | publish.csiro.aupublish.csiro.au | |
| Elevated temperatures | 3,3-dimethyl-1-butene |
The mechanism of lead tetraacetate decarboxylation is believed to involve the initial formation of an organolead intermediate. publish.csiro.aupublish.csiro.au The reaction proceeds through a radical decarboxylation pathway, generating an alkyl radical. researchgate.net This radical can then be oxidized to a carbocation, which can subsequently react to form the observed products. researchgate.net
The formation of an organolead intermediate, such as R-Pb(OAc)₃, is a key step. This intermediate can then decompose through different pathways. One possibility is an Sₙi (internal nucleophilic substitution) displacement, leading to the formation of the acetate product. publish.csiro.aupublish.csiro.au Another pathway is a cyclic cis-elimination, which would yield the alkene product. publish.csiro.aupublish.csiro.au The low yield of rearrangement products suggests that the reaction may not proceed through a free carbocation intermediate in all cases, but rather through the decomposition of these organometallic intermediates. publish.csiro.aupublish.csiro.au
The addition of a cupric salt catalyst likely involves the formation of an organocopper intermediate, which then undergoes a cyclic elimination to give the alkene as the major product. publish.csiro.au
Mechanistic Pathways (e.g., radical decarboxylation, organolead intermediates)
Esterification Reactions of this compound
The structure of this compound, with its bulky tert-butyl group adjacent to the carboxylic acid functional group, presents significant steric hindrance. This structural feature impedes the approach of nucleophiles, such as alcohols, to the carbonyl carbon, thereby making esterification reactions challenging. researchgate.netresearchgate.net The steric hindrance is more pronounced compared to less branched carboxylic acids, leading to slower reaction rates and lower efficiency in ester formation. scribd.com
Research has shown that highly branched acids like this compound are among the most recalcitrant species in esterification reactions, for instance, in the deacidification of naphthenic acids using supercritical methanol (B129727). researchgate.netresearchgate.net The bulky structure hinders the access of methanol molecules to the carboxylic acid group, making these acids difficult to convert to their corresponding esters. researchgate.netresearchgate.net Overcoming this steric barrier often requires more forcing reaction conditions or specialized catalytic systems. google.com
Acid-catalyzed esterification is a common method for producing esters from carboxylic acids and alcohols. In the case of this compound, this reaction is influenced by the significant steric hindrance around the carboxyl group. researchgate.netresearchgate.net The synthesis of its methyl ester, for example, is typically achieved by reacting the acid with methanol in the presence of an acid catalyst. ontosight.ai
However, due to the steric challenges, achieving high yields can be difficult. researchgate.netresearchgate.net The rate of acid-catalyzed hydrochlorination of glycerin was observed to be very slow when using 3,3-trimethylbutanoic acid as a catalyst, which is attributed to its steric bulk. scribd.com To overcome these limitations, alternative methods and catalysts have been explored for the esterification of sterically hindered carboxylic acids. google.com For instance, a patent describes a method for esterifying sterically hindered polyhydroxymonocarboxylic acids using specific catalysts like tin(II) chloride or tetrabutyl titanate, which can be effective where traditional strong acid catalysts might fail or cause undesirable side reactions. google.com
| Reaction | Reactants | Catalyst | Primary Product | Key Challenge |
| Acid-Catalyzed Esterification | This compound, Methanol | Acid Catalyst | Methyl 2,3,3-trimethylbutanoate | Steric hindrance slows reaction rate researchgate.netresearchgate.netontosight.ai |
| Esterification with Polyol | Sterically hindered polyhydroxymonocarboxylic acid, Polyol | Tin(II) chloride, Tetrabutyl titanate, etc. | Polyester | Overcoming steric hindrance google.com |
Challenges Due to Steric Hindrance
Acylation Reactions of this compound
This compound can be converted into its corresponding acyl halide, a more reactive derivative useful in various organic syntheses. The most common method for this transformation is the reaction of the carboxylic acid with a halogenating agent. orgoreview.com
For the preparation of 2,3,3-trimethylbutanoyl chloride, thionyl chloride (SOCl₂) is a frequently used reagent. orgoreview.com The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. This is typically performed in the presence of a weak base, like pyridine, to neutralize the hydrochloric acid (HCl) byproduct. orgoreview.com The resulting intermediate then collapses to form the acyl chloride, sulfur dioxide (SO₂), and a chloride anion. orgoreview.com
Similarly, phosphorus tribromide (PBr₃) can be employed to synthesize the corresponding acyl bromide. orgoreview.com These acyl halides, such as 2,3,3-trimethylbutanoyl chloride, are valuable intermediates for introducing the 2,3,3-trimethylbutanoyl group into other molecules through acylation reactions. guidechem.comaksci.comenaminestore.combldpharm.comaksci.com
| Acyl Halide | Starting Material | Reagent | CAS Number |
| 2,3,3-Trimethylbutanoyl chloride | This compound | Thionyl chloride (SOCl₂) | 52912-50-2 guidechem.com |
Amide Formation (e.g., Weinreb amides)
The conversion of this compound to its corresponding amides is a key transformation in organic synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions and typically requires activation of the carboxylic acid. libretexts.orglibretexts.org The steric hindrance imposed by the t-butyl group adjacent to the carboxyl functional group in this compound presents a significant challenge, necessitating specific and efficient coupling methods.
A particularly valuable class of amides are N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are useful intermediates because they can react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. Several methods have been developed for the synthesis of amides and Weinreb amides from carboxylic acids, including those that are sterically hindered. organic-chemistry.org
One effective one-pot, transition-metal-free method facilitates the direct conversion of carboxylic acids into Weinreb amides using phosphorus trichloride (B1173362) and N,O-dimethylhydroxylamine. organic-chemistry.org This procedure is noted to be highly effective even for sterically hindered carboxylic acids, providing the corresponding Weinreb amides in excellent yields. organic-chemistry.org The reaction is typically performed in toluene (B28343) at elevated temperatures. organic-chemistry.org
Another widely used method involves the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). nih.govnih.gov This system serves as an effective protocol for converting a range of carboxylic acids into secondary, tertiary, and Weinreb amides. nih.govnih.gov For the synthesis of a Weinreb amide, the carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride, PPh₃, I₂, and a hindered base such as diisopropylethylamine (iPr₂NEt). nih.gov Polymer-supported triphenylphosphine can also be used to simplify product purification. nih.govnih.gov
Modern amidation techniques also employ boron-based reagents. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been demonstrated as an efficient reagent for the direct amidation of a wide variety of carboxylic acids and amines under mild conditions. organic-chemistry.org Its broad substrate compatibility suggests its potential applicability for hindered systems like this compound. organic-chemistry.org
In the context of stereospecific synthesis, chiral auxiliaries can be employed. For instance, a patent describes the preparation of (S)-2,3,3-trimethylbutanoic acid from (S)-4-benzyl-3-((S)-2,3,3-trimethylbutanoyl)oxazolidin-2-one. google.com Such acyloxazolidinones are activated carboxylic acid derivatives that can readily undergo nucleophilic attack by amines to form amides.
Interactive Data Table: Methods for Amide Synthesis from Carboxylic Acids
| Method | Reagents | Typical Conditions | Key Features | Reference |
| Phosphorus Trichloride | Carboxylic acid, PCl₃, N,O-dimethylhydroxylamine | Toluene, 60°C | Effective for sterically hindered acids; one-pot procedure. | organic-chemistry.org |
| Triphenylphosphine / Iodine | Carboxylic acid, PPh₃, I₂, Amine/Amine Salt, Base (e.g., iPr₂NEt) | CH₂Cl₂, 0°C to room temp. | Broad applicability; polymer-supported reagent simplifies workup. | nih.govnih.gov |
| Borate Reagent | Carboxylic acid, B(OCH₂CF₃)₃, Amine | Varies (e.g., 5 h reaction time) | Mild conditions; broad substrate scope; minimal racemization. | organic-chemistry.org |
| Acyl Chlorides | Acid chloride (from carboxylic acid), Amine | Biphasic system (e.g., 2-MeTHF/water) | Chromatography-free preparation from the corresponding acid halide. | rsc.org |
Q & A
Q. What are the recommended methods for synthesizing 2,3,3-trimethylbutanoic acid with high purity?
Branched carboxylic acids like this compound are typically synthesized via Grignard reactions or alkylation of ketones followed by oxidation. For purification, fractional distillation or recrystallization is recommended. Purity assessment using gas chromatography (GC) with flame ionization detection (FID) ensures >95% purity, as seen in protocols for related compounds like 3-methyl-2-oxobutanoic acid .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹⁹F NMR was used to confirm trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzoic acid , and similar approaches apply to methyl groups in branched acids. Quantitative NMR (qNMR) can validate purity, as demonstrated for CRM4601-b .
Q. What solvent systems are optimal for studying the solubility of this compound in polar and nonpolar media?
Solubility studies for branched carboxylic acids often use water, ethanol, and hexane. Techniques like shake-flask methods paired with HPLC analysis (e.g., reversed-phase C18 columns) are effective, as employed in analyzing indole derivatives .
Advanced Research Questions
Q. How do steric effects in this compound influence its reactivity in esterification or amidation reactions?
Steric hindrance from methyl groups may slow reaction kinetics. Kinetic studies using time-resolved FTIR or monitoring by thin-layer chromatography (TLC) can track intermediates. Similar methodologies were applied to analyze N-benzyloxycarbonyl-DL-alanine derivatives .
Q. What challenges arise in chromatographic separation of this compound from stereoisomers, and how can these be resolved?
Chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases (acetonitrile/methanol) are effective. For example, deuterated benzene-tricarboxylic acid isomers were resolved using advanced chromatographic techniques .
Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound optimize metabolic flux analysis?
Labeling at the methyl or carboxyl groups enables tracking in metabolic pathways. Protocols for deuterated compounds like benzene-2,4,6-d₃-tricarboxylic acid or ³H-labeled indole derivatives provide methodological templates.
Q. How can contradictory pKa values for this compound be reconciled across studies?
Discrepancies may arise from solvent polarity or impurities. Potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and cross-validation with computational methods (DFT calculations) resolve conflicts, as seen in studies on dihydroxy-dimethylbutanoic acid .
Methodological Considerations
- Synthetic Optimization : Monitor reaction intermediates via TLC or GC-MS, referencing purification strategies for 3-methyl-2-oxobutanoic acid .
- Analytical Validation : Use qNMR for purity (>95%) and HRMS for molecular weight confirmation .
- Biological Applications : Track metabolic incorporation using isotopic labels, similar to deuterated standards , and assess cytotoxicity via mammalian cell assays, as in brominated disinfection byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
